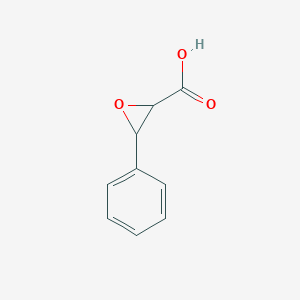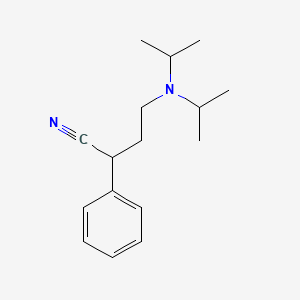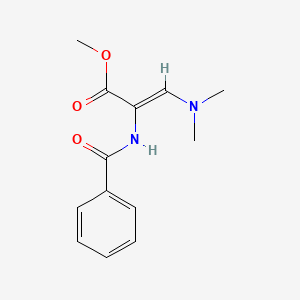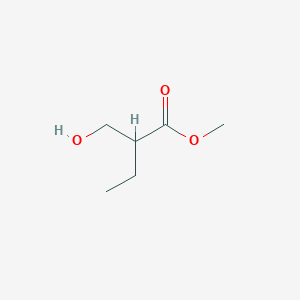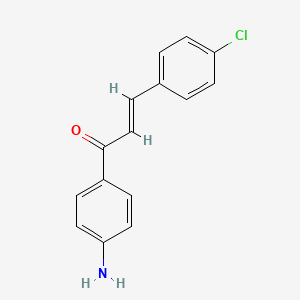
(2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, also known as 2-Amino-4-chlorophenyl-2E-propen-1-one, is a synthetic compound with a wide range of applications in the medical and scientific research fields. It is a colorless, crystalline solid with a melting point of 156-158 °C and a molecular weight of 233.67 g/mol. This compound is widely used in the synthesis of pharmaceutical drugs, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research includes the synthesis and characterization of derivatives of (2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. For instance, a study by Tayade & Waghmare (2016) involved isomerization processes and structural justification based on chemical tests and spectral characterizations (Tayade & Waghmare, 2016).
Crystal Structures
- The crystal structure of derivatives has been extensively studied. Salian et al. (2018) synthesized and analyzed the crystal structures of chalcone derivatives using techniques like FT-IR, X-ray diffraction, and Hirshfeld surface studies (Salian et al., 2018).
Antioxidant Activity
- Sulpizio et al. (2016) synthesized three 2'-aminochalcone derivatives and tested their antioxidant activities in vitro. These studies included assessments of free radical scavenging ability and superoxide dismutase mimetic activity (Sulpizio et al., 2016).
Molecular and Electronic Structure Analysis
- A study by Najiya et al. (2014) focused on the molecular structure, FT-IR, hyperpolarizability, and electronic properties of the compound, emphasizing its potential in nonlinear optical applications (Najiya et al., 2014).
Antimicrobial Activity
- The antimicrobial properties of (2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one derivatives were also studied. Sadgir et al. (2020) reported moderate antimicrobial activity against selected pathogens (Sadgir et al., 2020).
Nonlinear Optical Properties
- Research also delves into the nonlinear optical properties of derivatives for potential applications in optoelectronics. Shkir et al. (2019) reported on the linear optical, second and third-order nonlinear optical properties, as well as charge transport properties of chalcone derivatives (Shkir et al., 2019).
Propriétés
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H,17H2/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQIGXKAIRDXHQ-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



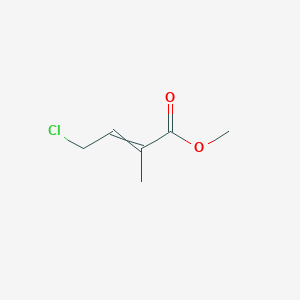
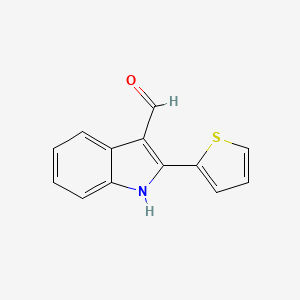
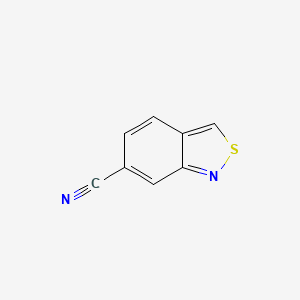
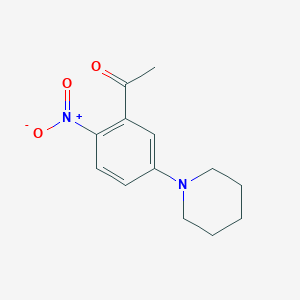
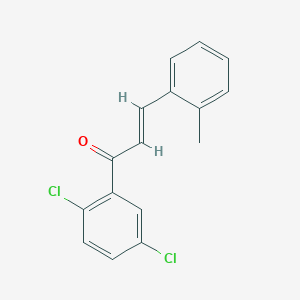
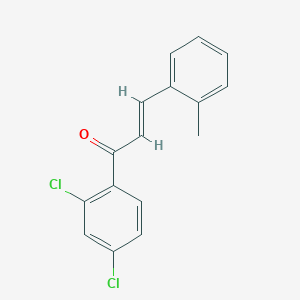
![Benzo[b]thiophene, 3-ethynyl-](/img/structure/B3145228.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)
